Diphacinone,sodiumsalt
Description
Contextual Classification of Diphacinone (B1670724), Sodium Salt within Anticoagulant Rodenticides
Diphacinone, sodium salt is a prominent member of the indandione class of chemical compounds and is categorized as a first-generation anticoagulant rodenticide (FGAR). doc.govt.nzrrac.inforegulations.govca.gov Anticoagulant rodenticides function by disrupting the vitamin K cycle, which is essential for the synthesis of blood-clotting factors in the liver. rrac.infowikipedia.org This inhibition leads to an inability to produce crucial clotting factors, resulting in internal hemorrhaging. wikipedia.orgmsdvetmanual.com
The distinction between first and second-generation anticoagulant rodenticides lies in their potency and the required dosage to be lethal. FGARs, including diphacinone, are considered "multi-dose" anticoagulants, meaning a target animal typically needs to consume the bait over several consecutive days to accumulate a fatal dose. apvma.gov.aunovachem.co.nz This characteristic is a result of their generally shorter elimination half-lives compared to their second-generation counterparts. wikipedia.org In contrast, second-generation anticoagulant rodenticides (SGARs) are significantly more potent and can be lethal after a single feeding. msdvetmanual.comapvma.gov.au The U.S. Environmental Protection Agency (EPA) classifies diphacinone and its sodium salt as first-generation agents. regulations.govwikipedia.org
Table 1: Classification of Anticoagulant Rodenticides
| Generation | Key Characteristics | Examples |
|---|---|---|
| First-Generation (FGARs) | Multi-dose, shorter half-life, lower potency | Diphacinone, Warfarin (B611796), Chlorophacinone, Pindone |
| Second-Generation (SGARs) | Single-dose, longer half-life, higher potency | Brodifacoum, Bromadiolone (B606368), Difenacoum, Difethialone |
Historical Trajectory and Evolution of Diphacinone, Sodium Salt Applications
The development of anticoagulant rodenticides began with the discovery of warfarin in the 1940s. rrac.infomass.gov Following this, diphacinone was introduced around 1952. novachem.co.nzherts.ac.uk The registration of diphacinone in the United States occurred in 1960, with its sodium salt being registered two years later in 1962. smolecule.comepa.gov
Initially, diphacinone was employed to control a variety of rodent populations, including rats, mice, voles, and ground squirrels. doc.govt.nzorst.edu Its application was not limited to structural pest control; it also saw use in agricultural settings. epa.govchemicalbook.com Over time, the applications of diphacinone evolved. For instance, in South America, it was used to treat cattle to create live baits for vampire bats. doc.govt.nz In New Zealand, after its introduction in the 1950s for rodent control, it was later incorporated into fish-based baits for ferret control. doc.govt.nz
The evolution of its use has also been shaped by regulatory actions. The EPA has conducted reregistration eligibility decisions (REDs) for diphacinone and its sodium salt, determining that while many uses are eligible for reregistration, certain field bait uses with higher concentrations are not. regulations.govnih.gov
Contemporary Significance and Research Imperatives for Diphacinone, Sodium Salt
In the present day, diphacinone, sodium salt remains a significant tool in rodent control programs, utilized in residential, commercial, and agricultural environments. epa.govresponsiblerodenticides.org It is formulated in various forms, including pellets, wax blocks, and liquid baits, to suit different application needs. orst.educhemicalbook.com
Current research and regulatory focus are directed towards the environmental fate and non-target impacts of anticoagulant rodenticides. mass.govnih.gov There is an ongoing effort to understand the potential for secondary poisoning, where predators or scavengers are harmed by consuming poisoned rodents. epa.gov While FGARs like diphacinone are generally considered to have a lower risk of secondary poisoning compared to SGARs due to their shorter persistence in animal tissues, the risk is not negligible. rrac.infoepa.gov
Regulatory bodies such as the EPA continue to review and assess the risks associated with diphacinone and other rodenticides to ensure their use does not pose unreasonable risks to humans or the environment. regulations.govepa.gov This includes evaluating the need for mitigation measures to protect non-target species. epa.gov The development of more environmentally benign formulations and integrated pest management strategies that reduce reliance on chemical rodenticides are also key areas of contemporary significance. datainsightsmarket.com
Table 2: Chemical Properties of Diphacinone
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₁₆O₃ |
| Molar Mass | 340.378 g·mol⁻¹ |
| Appearance | Pale yellow crystalline powder |
| Water Solubility | 0.3 mg/L |
| Melting Point | 145-147 °C |
Source: orst.edunih.govwikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H15NaO3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
sodium;2-(2,2-diphenylacetyl)-3-oxoinden-1-olate |
InChI |
InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19,24H;/q;+1/p-1 |
InChI Key |
DSRYAHGDJUHNRF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=O)[O-].[Na+] |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Diphacinone, Sodium Salt Action
Interference with Vitamin K Cycling Pathways
Diphacinone (B1670724), sodium salt interferes with the normal synthesis of vitamin K-dependent clotting factors in the liver. tandfonline.comdoc.govt.nz The vitamin K cycle is a crucial process where vitamin K is converted between its oxidized form (vitamin K epoxide) and its reduced form (vitamin K hydroquinone). The reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification of specific glutamic acid residues on precursor proteins of clotting factors. nih.govoup.com This carboxylation is vital for the clotting factors to become biologically active and participate in the coagulation cascade. nih.gov
Diphacinone disrupts this cycle by preventing the regeneration of the active, reduced form of vitamin K. doc.govt.nz This leads to an accumulation of the inactive vitamin K epoxide and a depletion of vitamin K hydroquinone. nih.gov The immediate effect is a halt in the carboxylation of vitamin K-dependent proteins, rendering them non-functional. nih.gov
Inhibition of Vitamin K Epoxide Reductase Complex (VKORC1)
The primary molecular target of diphacinone, sodium salt is the enzyme complex known as Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1). smolecule.comsarm.canih.gov This enzyme is responsible for the reduction of vitamin K epoxide back to vitamin K, a critical step in the vitamin K cycle. doc.govt.nznih.gov Diphacinone acts as a competitive inhibitor of VKORC1, binding to the enzyme and preventing it from interacting with its natural substrate, vitamin K epoxide. smolecule.comsarm.ca
The inhibition of VKORC1 is the lynchpin of diphacinone's anticoagulant activity. nih.gov By blocking this enzyme, the recycling of vitamin K is effectively shut down, leading to a state of functional vitamin K deficiency within the liver cells. doc.govt.nznih.gov
Downstream Effects on Vitamin K-Dependent Coagulation Factor Synthesis
The inhibition of VKORC1 and the subsequent disruption of the vitamin K cycle have profound downstream effects on the synthesis of several key coagulation factors. regulations.govdoc.govt.nz Specifically, the production of factors II (prothrombin), VII, IX, and X is impaired. regulations.govnih.govnih.gov These factors are synthesized in the liver as inactive precursors and require the vitamin K-dependent carboxylation to become functional. nih.gov
Without sufficient active vitamin K, the carboxylation process is inhibited, leading to the circulation of under-carboxylated and non-functional clotting factors. nih.gov Factor VII has the shortest half-life of these factors, and its depletion is often the earliest indicator of anticoagulant poisoning. doc.govt.nz The subsequent decline in the levels of functional factors IX, X, and II further compromises the blood's ability to clot, leading to the characteristic hemorrhagic effects of diphacinone poisoning. regulations.govdoc.govt.nz The onset of clinical signs is typically delayed for several days after ingestion, as it takes time for the existing functional clotting factors to be cleared from circulation. regulations.gov
Environmental Dynamics and Ecological Risk Assessment of Diphacinone, Sodium Salt
Environmental Fate and Persistence
The environmental dynamics of Diphacinone (B1670724), sodium salt, are characterized by its behavior in soil and aquatic systems, as well as its potential for atmospheric dispersion. Understanding these processes is crucial for assessing its persistence and potential exposure routes in the environment. It is important to note that in the environment, Diphacinone, sodium salt, rapidly converts to Diphacinone through hydrolysis. Therefore, the environmental fate and toxicity data for Diphacinone are often used to represent both compounds.
Soil Adsorption, Mobility, and Degradation Kinetics
Diphacinone, sodium salt, exhibits moderate persistence in soil environments, with its mobility being influenced by soil composition. The compound is considered to be moderately persistent to persistent in aerobic soil conditions, with reported half-lives ranging from 26 to 178 days. epa.gov One study identified a terrestrial field test half-life of 102 days, categorizing it as highly persistent in field conditions. amazonaws.com In a laboratory setting, the biodegradation half-life in sandy loam soil was observed to be between 28.3 and 31.7 days. usda.gov
The mobility of Diphacinone in soil is generally low. It has a low potential for leaching into groundwater. usda.gov This is attributed to its tendency to adsorb to soil particles. The soil adsorption coefficient (Kds) has been reported in the range of 5.4 to 1000, indicating that it is generally immobile in the soil. epa.gov Column leaching studies have shown that Diphacinone is typically found in the upper soil layer. epa.gov The organic carbon-water (B12546825) partition coefficient (Koc) values, which also indicate the potential for adsorption, have been calculated to be between 1,700 and 2,100, further supporting its classification as only slightly mobile in soil. usda.gov In laboratory settings with tightly packed soil, Diphacinone has been shown to be immobile, remaining within the top 3 inches. usda.gov
The degradation of Diphacinone in soil leads to the formation of metabolites, including diphenylglycolic acid and carbon dioxide. amazonaws.com
Table 1: Soil Fate and Mobility of Diphacinone
| Parameter | Value | Reference |
|---|---|---|
| Aerobic Soil Degradation Half-Life | 26 - 178 days | epa.gov |
| Terrestrial Field Test Half-Life | 102 days | amazonaws.com |
| Biodegradation Half-Life (sandy loam) | 28.3 - 31.7 days | usda.gov |
| Soil Adsorption Coefficient (Kds) | 5.4 - 1000 | epa.gov |
| Organic Carbon-Water Partition Coefficient (Koc) | 1700 - 2100 | usda.gov |
Aquatic Transport, Photodegradation, and Hydrolysis in Water Systems
In aquatic environments, Diphacinone, sodium salt, is generally stable to hydrolysis at neutral to alkaline pH. epa.gov However, at a pH of 5, it has a half-life of 44 days. epa.gov The compound has low water solubility, which limits its potential for dissolution in runoff water. epa.gov Instead, it is more likely to reach surface waters through adsorption to eroding soil particles. epa.gov
Diphacinone is reported to be rapidly decomposed in water by sunlight, indicating that photodegradation is a potential pathway for its breakdown in aquatic systems. orst.edu While one source indicates it is stable to photolysis in water, another states it undergoes degradative photolysis. usda.govepa.gov Due to its low water solubility, there is a low potential for it to migrate to groundwater. usda.gov The octanol-water partition coefficient (Kow) of 20,000 suggests a potential for bioconcentration in aquatic organisms. usda.gov
Table 2: Aquatic Fate of Diphacinone
| Parameter | Value | Reference |
|---|---|---|
| Hydrolysis Half-Life (pH 5) | 44 days | epa.gov |
| Hydrolysis (pH 7 and 9) | Stable | usda.gov |
| Water Solubility | 0.3 mg/L | usda.gov |
| Photodegradation in Water | Rapidly decomposed by sunlight | orst.edu |
| Octanol-Water Partition Coefficient (Kow) | 20,000 | usda.gov |
Volatility and Atmospheric Dispersion Profiles
Diphacinone, sodium salt, has a very low vapor pressure, which was reported as 1.03x10-10 mm Hg at 25°C. usda.gov This indicates that the compound is not volatile. nih.gov Due to its low vapor pressure, Diphacinone released into the air is expected to exist in the particulate phase and be removed from the atmosphere through wet and dry deposition. usda.gov The Henry's Law constant is also low, at 2x10-10 atm-m3/mol, suggesting that volatilization from moist soils or water surfaces is unlikely. usda.gov Consequently, long-range atmospheric transport is not considered a significant environmental pathway for this compound. The California Department of Pesticide Regulation has not classified Diphacinone sodium salt as a Toxic Air Contaminant (TAC) or a Volatile Organic Compound (VOC). doc.govt.nz
Table 3: Atmospheric Properties of Diphacinone
| Parameter | Value | Reference |
|---|---|---|
| Vapor Pressure (25°C) | 1.03x10-10 mm Hg | usda.gov |
| Henry's Law Constant | 2x10-10 atm-m3/mol | usda.gov |
| Volatility | Non-volatile | nih.gov |
Ecotoxicological Impact on Non-Target Organisms
The use of Diphacinone, sodium salt, as a rodenticide presents risks to non-target organisms through both direct consumption of bait (primary exposure) and consumption of poisoned animals (secondary exposure).
Primary Exposure Pathways and Ecological Consequences
Primary exposure occurs when non-target animals directly ingest Diphacinone bait. This is a significant risk pathway, particularly for mammals. herts.ac.uk The primary toxicity of Diphacinone to mammals is considered very high. epa.gov For birds, the primary toxicity is generally moderate. epa.gov However, some raptors have shown high sensitivity to Diphacinone. Invertebrates may also be a component in exposure pathways, as Diphacinone has been measured in carrion beetles. raptorsarethesolution.org
The formulation and placement of bait can influence the risk of primary exposure. For instance, small pelletized baits can be carried away by rodents, potentially increasing their availability to other non-target species. amazonaws.com Belowground applications in burrows are designed to reduce, but not eliminate, the primary exposure of non-target terrestrial species. usda.gov
The toxicity of Diphacinone to aquatic organisms ranges from moderate to very high. epa.gov It is considered moderately toxic to freshwater fish and invertebrates. epa.gov
Table 4: Acute Aquatic Toxicity of Diphacinone
| Species | Test | Value (mg/L) | Reference |
|---|---|---|---|
| Rainbow Trout | 96-hr LC50 | 2.8 | orst.edu |
| Bluegill Sunfish | 96-hr LC50 | 7.6 | orst.edu |
| Channel Catfish | 96-hr LC50 | 2.1 | orst.edu |
| Daphnia magna (water flea) | 48-hr EC50 | 1.8 | orst.edu |
Secondary Poisoning Dynamics and Trophic Transfer Mechanisms
Secondary poisoning is a major ecological concern associated with Diphacinone. This occurs when predators or scavengers consume rodents that have ingested the bait. There is a high risk of secondary poisoning, especially to mammals, from the outdoor use of Diphacinone. epa.gov Sufficient data indicate that Diphacinone bait is secondarily hazardous to both birds and mammals. epa.gov
As a first-generation anticoagulant, Diphacinone typically requires multiple feedings to be lethal to the target rodent. nih.gov It also tends to be less persistent in the tissues of primary consumers compared to second-generation anticoagulants. epa.gov This may mean that a predator feeding only once on a poisoned rodent might not receive a lethal dose. epa.gov However, repeated consumption of poisoned prey can lead to toxic effects. nih.gov
Trophic transfer is the movement of the contaminant up the food chain. Diphacinone residues have been found in a variety of non-target wildlife, indicating that trophic transfer is occurring. In California, a study of non-target birds and mammals found that 9% of the animals examined had been exposed to Diphacinone. escholarship.org The compound can accumulate in the liver of exposed animals. orst.edu For example, the elimination half-life of Diphacinone in the liver of eastern screech-owls is long, which can contribute to the risk of secondary poisoning in their predators. nih.gov The potential for biomagnification, where the concentration of a substance increases at successively higher levels in a food chain, is a concern for persistent compounds like Diphacinone. nih.govresearchgate.net
Bioaccumulation and Persistence in Terrestrial and Aquatic Biota
Diphacinone, and its sodium salt which readily converts to diphacinone in the environment, demonstrates notable persistence in environmental media. regulations.gov The potential for bioaccumulation is considered moderate, primarily influenced by its chemical properties and resistance to degradation, particularly in certain bait formulations. amazonaws.com
In terrestrial environments, diphacinone is characterized as moderately persistent to persistent, with studies showing aerobic soil degradation half-lives ranging from 26 to 178 days. epa.gov One field test identified a terrestrial half-life of 102 days, leading to a high hazard rating for chemical persistence. amazonaws.com The persistence is further enhanced in paraffinized bait formulations, which are designed to resist environmental breakdown. amazonaws.com While considered generally immobile in soil, its persistence means it can remain in the local environment for extended periods. epa.gov
In animal tissues, diphacinone is less persistent than second-generation anticoagulant rodenticides (SGARs). epa.gov However, its persistence is still sufficient to allow for the contamination of rodents for weeks or even months after a baiting campaign has concluded. usu.edu The potential for bioaccumulation is linked to its moderately-high octanol/water partition coefficient (log Kow = 4.27), although a comprehensive understanding is limited by a lack of detailed data on its retention time in organs such as the liver. amazonaws.com
In aquatic systems, diphacinone is stable to hydrolysis except under acidic conditions (pH 5), where it has a half-life of 44 days. epa.gov Due to its application methods, typically in terrestrial bait stations, and low water solubility, significant contamination of surface or ground water is not generally expected. regulations.govepa.gov Therefore, the risk to aquatic organisms is considered lower than that for terrestrial wildlife. regulations.gov
| Environmental Matrix | Half-Life (t½) | Reference |
|---|---|---|
| Aerobic Soil | 26 - 178 days | epa.gov |
| Terrestrial Field Test | 102 days | amazonaws.com |
| Hydrolysis (at pH 5) | 44 days | epa.gov |
Sublethal Physiological and Behavioral Effects in Wildlife
Exposure to non-lethal doses of diphacinone can lead to a range of sublethal effects in wildlife, though these are not always straightforward to correlate with residue levels found in tissues. usu.edu Research has identified both direct physiological impacts, such as blood coagulation abnormalities, and raised concerns about broader consequences for animal fitness and reproduction. researchgate.net
One of the primary sublethal effects is coagulopathy, a disruption of the normal blood clotting process. researchgate.net A probabilistic risk assessment model predicted that a percentage of the endangered Po'ouli bird population could experience coagulopathy after feeding on snails from diphacinone-baited areas. researchgate.net However, the relationship between exposure and observable symptoms is not always direct. In a study of New Zealand lesser short-tailed bats, sublethal exposure to diphacinone was detected through residue analysis, but it was deemed subclinical as it did not result in a measurable prolongation of blood clotting time.
Despite the lack of overt symptoms in some cases, sublethal exposure remains a concern for wildlife populations. There is significant uncertainty regarding the long-term effects on fitness and reproductive success in animals that survive a non-lethal dose. researchgate.net Studies have shown wide variability in both lethal and sublethal effects among different species and even among individuals within the same species, making it challenging to extrapolate laboratory findings to wild populations under realistic exposure scenarios. usu.eduresearchgate.net The interaction of pesticide exposure with other environmental stressors, such as predation risk, can also influence outcomes by affecting resource acquisition and energy allocation, further complicating risk assessment. nih.gov
Ecological Risk Assessment Methodologies and Case Studies
The ecological risk assessment for diphacinone, sodium salt involves a multi-faceted approach to evaluate potential harm to non-target organisms. responsiblerodenticides.org Methodologies employed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) integrate data from laboratory toxicity studies, environmental exposure modeling, and field observations, including wildlife incident reports. responsiblerodenticides.orgusda.gov This process aims to characterize the risks associated with both direct consumption of bait (primary exposure) and consumption of poisoned animals (secondary exposure). regulations.gov
A "weight-of-evidence" approach is often used, which considers all available information, including the extensive field data related to non-target poisoning by anticoagulant rodenticides, to form a comprehensive evaluation of risk. usda.gov Case studies demonstrate the application of these methodologies to specific ecological contexts. For instance, a risk assessment for endangered species in California evaluated primary and secondary exposure pathways for the San Joaquin kit fox and other species. epa.gov
More advanced, probabilistic risk assessment models have also been developed to provide a more nuanced understanding of risk than simple deterministic methods. A notable case study in Hawaii used this approach to model the potential mortality and sublethal coagulopathy risks to endangered honeycreepers that consume invertebrates from areas treated with diphacinone bait. researchgate.net These sophisticated models help to quantify the probability of adverse effects under various exposure scenarios.
Risk Quotient Approaches in Ecological Systems
A foundational tool in ecological risk assessment for pesticides is the Risk Quotient (RQ) method. epa.govnih.gov This deterministic approach provides a screening-level estimate of risk by comparing a point estimate of environmental exposure to a point estimate of toxicity. epa.govmdpi.com The RQ is a simple ratio calculated by dividing the Estimated Environmental Concentration (EEC) by an ecotoxicity endpoint, such as the LC50 (the concentration lethal to 50% of a test population). epa.govepa.gov
RQ = EXPOSURE / TOXICITY epa.gov
The calculated RQ is then compared against established Levels of Concern (LOCs), which are regulatory thresholds that indicate a potential for risk to non-target organisms and may trigger further investigation or regulatory action. epa.gov Different LOCs are set for acute risk, chronic risk, and risks to endangered species. epa.gov While the RQ method is valuable for screening out negligible risks, its reliance on conservative assumptions is often critiqued for more refined, higher-tier assessments. nih.govmdpi.com Nonetheless, studies have shown that the relative risk rankings of different pesticides using the RQ method tend to remain consistent even when more refined exposure data are incorporated. nih.gov
| Risk Presumption Category | Indication |
|---|---|
| Acute Risk | Potential for acute risk exists; regulatory action may be warranted. |
| Acute Restricted Use | Potential for acute risk is high, but may be mitigated through restricted use classification. |
| Acute Endangered Species | Potential for acute risk to endangered species exists. |
| Chronic Risk | Potential for chronic risk exists; regulatory action may be warranted. |
Source: Adapted from epa.gov
Population-Level Impacts on Non-Target Vertebrates and Invertebrates
A critical uncertainty in the risk assessment of diphacinone is whether exposure documented in individual animals translates to adverse impacts at the population level. usu.eduresearchgate.net While diphacinone baits are known to be hazardous to non-target birds and mammals through secondary poisoning, determining the effect on the long-term viability of a population is complex. epa.gov
The application strategy of the rodenticide can also influence the level of risk and, by extension, the potential for population impacts. nih.gov Different methods, such as broadcast applications versus the use of bait stations, affect bait availability to both target and non-target species, which in turn alters the likelihood of lethal and sublethal exposures. nih.gov The delayed action of diphacinone means that poisoned rodents can travel from the treatment area, making carcasses available to a wide range of scavengers and predators, thereby expanding the scope of potential population-level effects. usu.edu
Advanced Analytical Methodologies for Diphacinone, Sodium Salt Residues
Extraction and Sample Preparation Techniques for Diverse Matrices
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate diphacinone (B1670724) from interfering matrix components and concentrate it to detectable levels. The chosen method depends heavily on the specific characteristics of the sample matrix.
Liver tissue is a primary matrix for diphacinone residue analysis due to the compound's role in inhibiting vitamin K-epoxide reductase, an enzyme abundant in the liver. doc.govt.nz Methods for extracting diphacinone from liver, as well as kidney, blood, and serum, often involve initial homogenization followed by solvent extraction and cleanup.
A common approach for liver tissue involves extraction with a mixture of chloroform, acetone (B3395972), and formic acid after the addition of anhydrous sodium sulfate (B86663) to remove water. landcareresearch.co.nz Another method utilizes a mixture of acetone and diethyl ether or acetone and chloroform. oup.comnih.gov For rodent liver, a technique has been developed using a mixture of water and acetonitrile (B52724) containing ammonium (B1175870) hydroxide (B78521), which improves the cleanup of the sample extract by partitioning it with QuEChERS salts. plos.orgunl.eduplos.orgnih.gov In horse serum and whole blood, a triple extraction with cold 10% acetone in methanol (B129727) has been employed. nih.gov
Cleanup, the process of removing co-extracted matrix components that could interfere with analysis, is typically achieved using solid-phase extraction (SPE). Various SPE cartridges are used, including aminopropyl, silica (B1680970), and C18 columns. landcareresearch.co.nzoup.comunl.edu For instance, after a chloroform/acetone/formic acid extraction of liver tissue, the extract can be cleaned up using a sequence of Carbograph and aminopropyl SPE columns. landcareresearch.co.nz In another method, extracts from acetone/chloroform are applied to SPE cartridges and eluted with a methanol/chloroform mixture. oup.com
Table 1: Extraction and Cleanup Methods for Diphacinone in Biological Tissues
| Matrix | Extraction Solvent/Method | Cleanup Method | Source(s) |
| Animal Liver | Chloroform/acetone/formic acid | Carbograph SPE followed by aminopropyl SPE | landcareresearch.co.nz |
| Animal Liver | Acetone/diethyl ether and acetone/chloroform | Solid-Phase Extraction (SPE) | oup.comnih.gov |
| Rodent Liver | Water and acetonitrile with ammonium hydroxide | Liquid-liquid partitioning and dispersive SPE (QuEChERS) | plos.orgnih.gov |
| Horse Serum/Blood | Isotope-dilution with 10% acetone in methanol | Filtration (0.22-µm syringe filter) | nih.gov |
| Fish Tissue | Acetonitrile | C18 SPE and size-exclusion chromatography | usgs.gov |
Analyzing environmental samples for diphacinone residues is crucial for assessing ecological risk. The extraction techniques are adapted to the specific properties of soil, water, and sediment.
For water samples, a common technique involves passing a significant volume (e.g., 100-200 mL) through a solid-phase extraction cartridge, such as C18 or HLB-SPE, to adsorb the diphacinone. landcareresearch.co.nzusgs.gov The analyte is then eluted from the cartridge with a solvent like methanol containing a pairing agent (e.g., tetrabutylammonium (B224687) phosphate) or acetonitrile. landcareresearch.co.nzusgs.gov
Soil sample preparation can involve refluxing or shaking with an extraction solvent. usgs.gov One method uses a solvent mixture of acetonitrile, methanol, and phosphoric acid, followed by neutralization with a triethanolamine (B1662121) buffer. landcareresearch.co.nz Another approach involves air-drying the soil or mixing it with anhydrous sodium sulfate before extraction. epa.gov Cleanup of soil extracts may utilize C18 SPE or size-exclusion chromatography. usgs.gov
Table 2: Extraction and Cleanup Methods for Diphacinone in Environmental Samples
| Matrix | Extraction Solvent/Method | Cleanup Method | Source(s) |
| Water | Passed through C18 or HLB-SPE cartridge | Elution with methanol or acetonitrile | landcareresearch.co.nzusgs.gov |
| Soil | Reflux or shake with acetonitrile/methanol/phosphoric acid | C18 SPE and size-exclusion chromatography | landcareresearch.co.nzusgs.gov |
The analysis of diphacinone in invertebrates and plants is important for understanding food web contamination. Due to the small size of many invertebrates like snails and slugs, whole-body analysis is often performed. unl.edupsu.edu
For invertebrates, a typical procedure involves homogenizing the tissue (sometimes after cryogenic freezing) and mixing it with anhydrous sodium sulfate to absorb water. unl.edunih.gov Extraction is then carried out with a solvent mixture, such as acidified chloroform-acetone (e.g., 1.7% formic acid in acetone-chloroform). unl.edu Cleanup is often performed using a silica or aminopropyl solid-phase extraction column. landcareresearch.co.nzunl.edu
Plant materials can be dispersed in an alcohol/water mixture, followed by extraction and cleanup steps similar to those used for other matrices, often involving ion-exchange columns or SPE. landcareresearch.co.nz
Table 3: Extraction and Cleanup Methods for Diphacinone in Invertebrate and Plant Matrices
| Matrix | Extraction Solvent/Method | Cleanup Method | Source(s) |
| Invertebrates (Snails, Slugs) | Acidified chloroform-acetone | Silica SPE column | unl.edunih.gov |
| Invertebrates (general) | Chloroform/acetone/formic acid | Aminopropyl SPE column | landcareresearch.co.nz |
| Plant Material | Alcohol/water mixture | Ion-exchange column | landcareresearch.co.nz |
Chromatographic Separation and Detection Technologies
Following extraction and cleanup, chromatographic techniques are employed to separate diphacinone from any remaining matrix components and to quantify it. High-performance liquid chromatography (HPLC) is the cornerstone of diphacinone analysis, coupled with various detectors for identification and measurement.
HPLC with ultraviolet (UV) detection is a widely used and robust method for the determination of diphacinone. This technique separates compounds based on their affinity for a stationary phase (the column) and a mobile phase. Diphacinone, an indanedione compound, absorbs UV light, allowing for its detection and quantification.
The separation is typically achieved using reversed-phase columns, such as C18 or C8. landcareresearch.co.nz To enhance retention and peak shape, especially for the ionized form of diphacinone, paired-ion chromatography is often utilized. This involves adding an ion-pairing reagent, such as tetrabutylammonium hydroxide (TBAH) or tetrabutylammonium phosphate (B84403), to the mobile phase. landcareresearch.co.nzunl.eduusgs.gov The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. oup.com Detection is commonly performed at a wavelength of 284 nm, although other wavelengths, such as 325 nm, have also been reported to be effective. landcareresearch.co.nzunl.edunih.gov
Table 4: HPLC-UV Method Parameters for Diphacinone Analysis
| Parameter | Conditions | Source(s) |
| Chromatography Mode | Reversed-phase, Paired-ion | landcareresearch.co.nzunl.edu |
| Column Type | C18, C8 | landcareresearch.co.nz |
| Mobile Phase (Organic) | Methanol, Acetonitrile | landcareresearch.co.nzoup.com |
| Ion-Pairing Reagent | Tetrabutylammonium phosphate (TBAP) | landcareresearch.co.nz |
| Detection Wavelength | 284 nm, 325 nm | landcareresearch.co.nzunl.edunih.gov |
For higher sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique. unl.edu This method offers superior performance, often achieving detection in the sub-parts-per-billion range, and its enhanced selectivity can reduce the need for extensive sample cleanup. plos.orgplos.org
In LC-MS/MS analysis, after chromatographic separation (often on a C18 column), the analyte enters a mass spectrometer. plos.orgnih.gov Electrospray ionization (ESI) in negative ion mode is commonly used, where diphacinone forms a deprotonated molecular ion [M-H]⁻, typically at a mass-to-charge ratio (m/z) of 339. plos.orgnih.gov This precursor ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification. For diphacinone, a common quantitative transition is from m/z 339.0 to m/z 167.0, with other transitions like 339.0 → 172.0 used for confirmation. plos.orgnih.gov The use of a deuterated internal standard, such as d4-diphacinone, is common to improve accuracy and precision by correcting for matrix effects and variations in extraction recovery. unl.edunih.gov
Solid-Phase Extraction (SPE) and Cleanup Protocols
Solid-Phase Extraction (SPE) is a critical and widely used technique for the cleanup and concentration of diphacinone and its sodium salt from complex matrices prior to analysis. usgs.govunl.edumdpi.com The choice of SPE sorbent and protocol depends on the nature of the sample matrix (e.g., tissues, soil, water, food) and the subsequent analytical technique.
Commonly employed SPE sorbents for diphacinone analysis include:
C18 (Reversed-Phase): C18 is frequently used for the extraction of diphacinone from aqueous samples like seawater and for cleaning up biological tissue extracts. usgs.govoup.com In a study analyzing diphacinone in seawater, a C18 solid-phase cartridge was used for extraction. usgs.gov For liver tissue, a combination of sorbents including C18 has been used in modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to achieve cleaner extracts. oup.com
Silica: A silica SPE column was utilized for the cleanup of acidified chloroform-acetone extracts of invertebrate tissues (snails and slugs). unl.eduscispace.com
Florisil: This sorbent is often used in combination with other materials in cleanup protocols. For instance, in the analysis of animal blood and liver, a mixture including Florisil, primary-secondary amine (PSA), magnesium sulfate, and basic alumina (B75360) was effective. oup.comunitedchem.com A modified QuEChERS method for animal samples used a combination of Florisil and HC-C18 for cleanup. nih.govacs.org
Aminopropyl: For the analysis of diphacinone in animal tissues, an aminopropyl SPE column has been used for cleanup after extraction with a chloroform/acetone/formic acid mixture. landcareresearch.co.nz
Oasis HLB: These cartridges have been used for the solid-phase extraction of diphacinone from homogenized animal liver tissues extracted with a methanol-acetonitrile mixture. nih.gov
The general SPE protocol involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. mdpi.com For example, in the analysis of diphacinone in water, after passing the sample through a C8 cartridge, the analyte is eluted with a solution of tetrabutylammonium phosphate in methanol. landcareresearch.co.nz
The QuEChERS method, a variation of SPE, has gained popularity due to its simplicity and efficiency. acs.orgmdpi.com This technique involves a salt-assisted liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. mdpi.com For diphacinone analysis in liver, a dSPE tube containing magnesium sulfate, florisil, basic alumina, and PSA has been successfully employed to remove matrix interferences. unitedchem.com Modifications to the QuEChERS protocol, such as adjusting the sorbent combination, have been explored to reduce matrix effects and improve recoveries in various animal tissues. nih.govacs.org
Table 1: Examples of SPE Protocols for Diphacinone, Sodium Salt Analysis
| Matrix | Extraction Solvent | SPE Sorbent/Cleanup Protocol | Elution Solvent | Reference |
| Seawater | N/A (Direct loading) | C18 SPE cartridge | Not specified | usgs.gov |
| Invertebrate Tissue | Acidified chloroform-acetone | Silica SPE column | Not specified | unl.eduscispace.com |
| Animal Tissue | Chloroform/acetone/formic acid | Aminopropyl SPE column | Tetrabutylammonium phosphate in methanol | landcareresearch.co.nz |
| Animal Liver | Methanol-acetonitrile | Oasis HLB cartridge | Not specified | nih.gov |
| Animal Liver | Acetonitrile | dSPE with Magnesium sulfate, Florisil, Alumina basic, PSA | Not specified | unitedchem.com |
| Animal Blood & Tissue | Acetonitrile | dSPE with Florisil, HC-C18, anhydrous Na2SO4 | Not specified | nih.govacs.org |
Method Validation and Quality Assurance in Diphacinone, Sodium Salt Analysis
Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. epa.gov For diphacinone analysis, this involves assessing several key parameters, including limits of detection and quantification, recovery rates, and matrix effects. redalyc.org Quality assurance measures, such as the use of procedural blanks, matrix spikes, and participation in inter-laboratory comparisons, are crucial for maintaining the integrity of the analytical data. nih.govacs.org
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. usgs.gov These values are critical for determining the sensitivity of an analytical method and are often established based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ. usgs.govnih.gov
LOD and LOQ values for diphacinone analysis vary significantly depending on the matrix, the analytical instrument, and the sample preparation method. For instance, a study using high-performance liquid chromatography with photodiode array detection reported LODs for diphacinone of 0.4 ng/mL in seawater, 15 ng/g in dry soil, and ranging from 13 to 34 ng/g in various biological tissues. usgs.gov More sensitive methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can achieve much lower limits. One LC-MS/MS method for rodenticides in food reported an LOD of 0.05 µg/kg and an LOQ of 0.10 µg/kg for diphacinone. researchgate.net Another study using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for animal liver samples established an LOD of 0.3-3.1 ng/g and an LOQ of 0.8-9.4 ng/g for a suite of anticoagulant rodenticides including diphacinone. nih.gov
Table 2: Reported LOD and LOQ Values for Diphacinone
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Seawater | HPLC-PDA | 0.4 ng/mL | ~1.3 ng/mL (est.) | usgs.gov |
| Soil (dry weight) | HPLC-PDA | 15 ng/g | ~50 ng/g (est.) | usgs.gov |
| Fish Fillet | HPLC-PDA | 20 ng/g | ~67 ng/g (est.) | usgs.gov |
| Whole Crab | HPLC-PDA | 13 ng/g | ~43 ng/g (est.) | usgs.gov |
| Limpet Tissue | HPLC-PDA | 34 ng/g | ~113 ng/g (est.) | usgs.gov |
| Food | UPLC-MS/MS | 0.05 µg/kg | 0.10 µg/kg | researchgate.net |
| Animal Liver | UPLC-MS | 0.3-3.1 ng/g | 0.8-9.4 ng/g | nih.gov |
| Animal Blood/Tissue | HPLC-MS/MS | 0.05-0.5 ng/mL (µg/kg) | 0.1-1 ng/mL (µg/kg) | nih.govresearchgate.net |
| Invertebrate Tissue | HPLC-UV | 0.055-0.066 mg/kg | Not specified | unl.eduscispace.com |
Recovery Rates and Matrix Effects
Recovery is a measure of the efficiency of an analytical method, determined by analyzing samples spiked with a known concentration of the analyte. redalyc.org It assesses the amount of analyte lost during sample preparation and analysis. Acceptable recovery rates are typically within the 70-120% range with a relative standard deviation (RSD) below 20%. mdpi.com
Matrix effects occur when components of the sample other than the analyte of interest interfere with the analytical measurement, causing either suppression or enhancement of the signal. nih.govacs.org These effects are a significant challenge in the analysis of complex biological and environmental samples and can compromise the accuracy and reproducibility of the method. rsc.org
Various studies have reported recovery rates for diphacinone in different matrices. For example, extraction efficiency from diphacinone-fortified seawater ranged from 80% to 100%. usgs.gov In fortified pre-application soil and limpet samples, recoveries were 101% and 99%, respectively. usgs.gov A study on invertebrate tissues reported mean recoveries from snails at 97% (at 0.20 mg/kg) and 84% (at 2.0 mg/kg), and from slugs at 91% (at 0.20 mg/kg) and 86% (at 2.0 mg/kg). unl.eduscispace.com A modified QuEChERS method for 12 rodenticides in food demonstrated mean recoveries between 79.5% and 113.2%. researchgate.net Another study using a modified QuEChERS protocol for animal blood and tissues found mean recoveries between 52.78% and 110.69%, with ideal soft matrix effects (≤20%) for over 95% of the rodenticides. nih.govresearchgate.net
Strategies to mitigate matrix effects include the use of more effective cleanup procedures, such as dSPE in the QuEChERS method, and the use of matrix-matched calibration standards or internal standards. nih.govacs.orgrsc.org
Table 3: Recovery Rates for Diphacinone in Various Matrices
| Matrix | Fortification Level(s) | Mean Recovery (%) | Analytical Method | Reference |
| Seawater | Not specified | 80-100 | HPLC-PDA | usgs.gov |
| Soil | Not specified | 101 | HPLC-PDA | usgs.gov |
| Limpet Tissue | Not specified | 99 | HPLC-PDA | usgs.gov |
| Fish Tissue | Not specified | 85-94 | HPLC-PDA | usgs.gov |
| Snail Tissue | 0.20 mg/kg & 2.0 mg/kg | 97 & 84 | HPLC-UV | unl.eduscispace.com |
| Slug Tissue | 0.20 mg/kg & 2.0 mg/kg | 91 & 86 | HPLC-UV | unl.eduscispace.com |
| Food | 1x, 5x, 10x LOQ | 79.5-113.2 | UPLC-MS/MS | researchgate.net |
| Animal Blood & Tissue | Not specified | 52.78-110.69 | HPLC-MS/MS | nih.govresearchgate.net |
| Rat & Mouse Liver | 3 levels | 106 (rat), 101 (mouse) | LC-MS/MS | plos.org |
Inter-laboratory Harmonization of Analytical Protocols
Harmonization of analytical protocols across different laboratories is crucial for ensuring the comparability and reliability of data, particularly for regulatory monitoring and forensic investigations. who.intresearchgate.net This involves standardizing methods and participating in inter-laboratory comparison (ILC) studies, such as proficiency tests (PTs). nih.gov
Organizations like the Office of Prevention, Pesticides and Toxic Substances (OPPTS) have developed harmonized test guidelines to minimize variations in testing procedures. epa.gov The development of these guidelines often involves public participation and input from the scientific community. federalregister.gov
The International Programme on Chemical Safety (IPCS) also supports the harmonization of toxicological and epidemiological methods to produce internationally comparable results. who.int However, challenges in achieving consistent findings across different studies can arise from variations in experimental conditions, sample preparation, analytical platforms, and data analysis strategies. researchgate.net
Resistance Mechanisms and Resistance Management Strategies for Diphacinone, Sodium Salt
Genetic and Physiological Basis of Rodent Resistance to Diphacinone (B1670724), Sodium Salt
Resistance to first-generation anticoagulant rodenticides (FGARs), including diphacinone, sodium salt, is a well-documented phenomenon primarily rooted in genetic mutations. The molecular target for all anticoagulant rodenticides is the enzyme Vitamin K 2,3-epoxide reductase complex subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational carboxylation and activation of several blood clotting factors.
Diphacinone, sodium salt, functions by inhibiting the VKORC1 enzyme. This inhibition disrupts the vitamin K cycle, prevents the activation of clotting factors, and ultimately leads to fatal internal hemorrhaging in susceptible rodents.
The physiological basis of resistance stems from specific point mutations, known as single nucleotide polymorphisms (SNPs), within the VKORC1 gene. These SNPs result in amino acid substitutions in the expressed VKORC1 enzyme. The altered protein structure reduces the binding affinity of diphacinone, sodium salt, to the enzyme. Consequently, the enzyme can continue to function in the vitamin K cycle even in the presence of the rodenticide, allowing the animal to maintain normal blood coagulation and survive exposure.
Several key mutations in the VKORC1 gene have been identified in resistant populations of Norway rats (Rattus norvegicus) and house mice (Mus musculus). These mutations vary in their prevalence and the degree of resistance they confer. For instance, the Tyr139Cys mutation is one of the most widespread and well-studied, conferring high-level resistance to diphacinone and other FGARs. Other mutations, such as those at positions Leu120 and Leu128, are also strongly associated with resistance. The specific mutation present in a rodent population dictates the level and spectrum of resistance observed.
Table 1: Key VKORC1 Gene Mutations Conferring Resistance to First-Generation Anticoagulants This is an interactive table. Click on a row to highlight it.
| Mutation (Amino Acid Substitution) | Codon Location | Associated Rodent Species | Conferred Resistance to Diphacinone |
| Tyr139Cys | Tyrosine to Cysteine at position 139 | Rattus norvegicus, Mus musculus | High |
| Leu120Gln | Leucine to Glutamine at position 120 | Rattus norvegicus | High |
| Leu128Gln | Leucine to Glutamine at position 128 | Rattus norvegicus | High |
| Arg35Pro | Arginine to Proline at position 35 | Mus musculus | Moderate to High |
| Ala26Val | Alanine to Valine at position 26 | Mus musculus | Moderate |
Geographic Distribution and Prevalence of Diphacinone, Sodium Salt Resistance
Resistance to diphacinone, sodium salt, and other FGARs is not uniformly distributed but occurs in distinct geographic clusters. These hotspots of resistance are typically correlated with a long history of intensive anticoagulant rodenticide use, which creates strong selective pressure for the survival and proliferation of genetically resistant individuals.
Significant resistance in Norway rat and house mouse populations has been documented globally. In Europe, resistance was first identified in the United Kingdom and has since been reported in numerous countries, including Germany, Denmark, France, and the Netherlands. In North America, resistant populations are known to exist in various urban and agricultural centers across the United States and Canada.
The prevalence of resistance within a given population can vary dramatically. In some regions, the frequency of resistance-conferring VKORC1 alleles may be low, while in areas of intense and prolonged control pressure, prevalence can approach 100%. Monitoring studies that involve genetic screening of rodent populations are essential for mapping the precise geographic boundaries and determining the local prevalence of resistance. This information is critical for developing effective, site-specific pest management programs. The widespread nature of resistance to FGARs like diphacinone has significantly diminished their reliability for controlling rodent populations in many parts of the world.
Table 2: Geographic Distribution of Documented Resistance to First-Generation Anticoagulants This is an interactive table. Click on a row to highlight it.
| Geographic Region | Primary Species | Resistance Status to FGARs (e.g., Diphacinone) |
| United Kingdom | Rattus norvegicus, Mus musculus | Widespread and high prevalence in many counties |
| Continental Europe (e.g., Germany, Denmark) | Rattus norvegicus | Confirmed hotspots, particularly in agricultural areas |
| North America (various locations) | Rattus norvegicus, Mus musculus | Documented in major urban and agricultural centers |
| Asia (e.g., parts of East Asia) | Rattus norvegicus | Emerging reports of resistance |
Cross-Resistance Patterns with Other Anticoagulant Rodenticides
Cross-resistance is a critical consideration in managing anticoagulant resistance. This phenomenon occurs when a single genetic mechanism, such as a VKORC1 mutation, confers resistance to multiple compounds within the same chemical class. Rodents resistant to diphacinone, sodium salt, invariably show resistance to other FGARs, such as warfarin (B611796) and chlorophacinone, because these compounds share a similar binding interaction with the VKORC1 enzyme.
The pattern of cross-resistance between first-generation and second-generation anticoagulant rodenticides (SGARs) is more complex and depends on the specific VKORC1 mutation. SGARs (e.g., bromadiolone (B606368), difenacoum, brodifacoum) were developed specifically to be effective against rodents resistant to FGARs.
However, certain VKORC1 mutations, often termed "super-resistance" alleles, can confer resistance to both FGARs and some or all SGARs. For example, the common Tyr139Cys mutation, which causes high resistance to diphacinone, also confers resistance to the SGARs bromadiolone and difenacoum. However, it is generally overcome by the most potent SGAR, brodifacoum. Other mutations may present different cross-resistance profiles. Understanding these specific patterns is essential for selecting an effective rodenticide in an area where resistance is known or suspected.
Table 3: Cross-Resistance Profile of a Common VKORC1 Mutation (Tyr139Cys) This is an interactive table. Click on a row to highlight it.
| Rodenticide Class | Compound | Resistance Level Conferred by Tyr139Cys Mutation |
| FGAR | Diphacinone, Sodium Salt | High |
| FGAR | Warfarin | High |
| FGAR | Chlorophacinone | High |
| SGAR | Bromadiolone | Moderate to High |
| SGAR | Difenacoum | Moderate to High |
| SGAR | Brodifacoum | Low / Susceptible |
Strategic Approaches for Mitigating and Managing Resistance Development
Effective management of rodenticide resistance, including resistance to diphacinone, sodium salt, requires a strategic and integrated approach that moves beyond the sole reliance on chemical controls. The primary goal is to minimize the selection pressure that drives the evolution of resistance. Key strategies are outlined within an Integrated Pest Management (IPM) framework.
Surveillance and Monitoring: The foundational step is to determine if resistance is present in a target population and, if so, to which compounds. This can be achieved through:
Genetic Testing: Screening captured rodents for known VKORC1 resistance mutations. This provides rapid and definitive information on the resistance profile.
Bioassays: Laboratory-based tests, such as the Blood Clotting Response (BCR) test, can assess the phenotypic resistance of a rodent population. Monitoring allows for the creation of resistance maps and informs the selection of appropriate control tools.
Rodenticide Rotation and Alternation: To slow the development of resistance, it is crucial to rotate rodenticides.
Rotation of Mode of Action: The most effective strategy is to rotate between anticoagulants and rodenticides with different modes of action, such as neurotoxins (bromethalin) or acute toxicants that disrupt calcium metabolism (cholecalciferol).
Anticoagulant Rotation: Rotating between different FGARs (e.g., diphacinone and chlorophacinone) is ineffective due to high cross-resistance. If resistance to FGARs is confirmed, a switch to an effective SGAR may be necessary. However, this should be done judiciously to prevent selecting for SGAR resistance.
Emphasis on Non-Chemical Control: Reducing reliance on chemical baits is paramount. IPM emphasizes proactive and preventative measures:
Sanitation: Eliminating food, water, and harborage sources that support rodent populations.
Exclusion: Rodent-proofing structures by sealing entry points to prevent ingress.
Trapping: Using mechanical traps (e.g., snap traps, glue boards) as a primary control method or to supplement a baiting program, effectively removing both susceptible and resistant individuals from the population.
By combining these strategies, pest management professionals can implement more sustainable and effective control programs that mitigate the impact of existing resistance and reduce the likelihood of new resistance developing.
Table 4: Summary of Resistance Management Strategies This is an interactive table. Click on a row to highlight it.
| Strategy | Principle | Application in an IPM Program |
| Genetic Monitoring | Identify and map the prevalence of VKORC1 resistance alleles in a population. | Pre- and post-treatment sampling to guide rodenticide selection and evaluate program efficacy. |
| Rotation of Mode of Action | Vary the selection pressure by using toxicants that target different physiological systems. | Alternate between anticoagulants and non-anticoagulant products (e.g., cholecalciferol, bromethalin). |
| Use of "Resistance-Breaking" SGARs | Employ highly potent SGARs to control populations resistant to FGARs and less potent SGARs. | Reserved for situations with confirmed, high-level resistance. Used in pulsed or short-term applications. |
| Sanitation and Exclusion | Reduce the carrying capacity of the environment and limit rodent access to structures. | A fundamental, ongoing component of any long-term rodent management plan. |
| Mechanical Trapping | Physically remove rodents from a population irrespective of their resistance status. | Used as a standalone method in sensitive areas or to supplement baiting programs and reduce bait consumption. |
Regulatory Science and Policy Frameworks Governing Diphacinone, Sodium Salt
National and International Registration and Re-evaluation Processes
The registration of diphacinone (B1670724) and its sodium salt in the United States is managed by the Environmental Protection Agency (EPA). Diphacinone was first registered in 1960, followed by its sodium salt in 1962. epa.gov All pesticides sold or distributed in the U.S. must be registered with the EPA, a process that requires scientific data demonstrating that the product can be used without posing unreasonable risks to people or the environment. epa.gov Due to advancements in scientific knowledge, pesticides registered before November 1, 1984, are required to undergo a reregistration process to ensure they meet current, more stringent standards. epa.gov
In addition to the initial reregistration, the EPA conducts ongoing registration reviews to ensure that registered pesticides continue to meet the statutory standard of no unreasonable adverse effects on human health or the environment. federalregister.gov These reviews involve examining new data and information that have become available since the last review. federalregister.gov For diphacinone and its sodium salt, draft human health and ecological risk assessments were made available for public comment as part of this ongoing review process. federalregister.gov
In Canada, the Pest Management Regulatory Agency (PMRA) is responsible for the re-evaluation of pesticides. canada.ca The PMRA re-evaluated diphacinone along with other rodenticides and found them acceptable for continued registration, with the implementation of mitigation measures to protect workers, children, pets, and the environment. canada.capublications.gc.ca The re-evaluation process in Canada is cyclical, with pesticides being re-assessed as scientific knowledge evolves. canada.cacanada.ca The PMRA has a published work plan for re-evaluations, and diphacinone is included in this schedule. canada.ca
The Australian Pesticides and Veterinary Medicines Authority (APVMA) is undertaking a review of anticoagulant rodenticides, including diphacinone. apvma.gov.auapvma.gov.au This reconsideration aims to reassess the potential risks associated with these products and to ensure that labels provide adequate instructions for protecting human and animal health, as well as the environment. apvma.gov.au The review process in Australia includes public consultation to gather feedback from stakeholders on the use patterns of these products. apvma.gov.aunsw.gov.au
In the European Union, the Biocidal Products Regulation (BPR) governs the sale and use of rodenticides. pestscansolutions.com This regulation places a strong emphasis on environmental safety and has led to stricter controls on anticoagulant rodenticides to mitigate risks to non-target wildlife. pestscansolutions.com
In California, the Department of Pesticide Regulation (DPR) also conducts its own registration and continuous evaluation of pesticides. ca.gov Diphacinone and its sodium salt are registered for use in California, but are also subject to active reevaluation due to concerns about non-target wildlife exposure. ca.govca.gov
Regulatory Status of Diphacinone, Sodium Salt in Different Regions
| Regulatory Body | Jurisdiction | Registration Status | Re-evaluation Status | Key Regulatory Actions |
|---|---|---|---|---|
| Environmental Protection Agency (EPA) | United States | Registered pesticideinfo.org | Ongoing Registration Review federalregister.gov | Issued Reregistration Eligibility Decision (RED) for the Rodenticide Cluster. epa.govescholarship.org |
| Pest Management Regulatory Agency (PMRA) | Canada | Acceptable for Continued Registration publications.gc.ca | Subject to Cyclical Re-evaluation canada.cacanada.ca | Mandated mitigation measures to protect workers, children, pets, and the environment. publications.gc.ca |
| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Under Review apvma.gov.auapvma.gov.au | Ongoing Reconsideration apvma.gov.au | Reviewing potential risks and label adequacy. apvma.gov.au |
| European Commission | European Union | Regulated under the Biocidal Products Regulation (BPR) pestscansolutions.com | Subject to BPR requirements pestscansolutions.com | Stricter controls to mitigate risks to non-target wildlife. pestscansolutions.com |
| Department of Pesticide Regulation (DPR) | California, USA | Registered ca.gov | Active Reevaluation ca.gov | Initiated reevaluation due to increased non-target wildlife exposure. ca.gov |
Risk Assessment and Mitigation Decisions in Regulatory Contexts
Regulatory agencies conduct comprehensive risk assessments to evaluate the potential hazards of diphacinone and its sodium salt to human health and the environment. These assessments form the basis for mitigation decisions aimed at reducing identified risks to an acceptable level.
The U.S. EPA's risk assessment for the rodenticide cluster, including diphacinone, identified significant concerns about accidental exposure to children and the secondary poisoning of non-target wildlife. escholarship.org The ecological risk assessment highlighted a high risk of secondary poisoning, particularly to mammals that might prey on poisoned rodents, from outdoor uses in rural and suburban areas. epa.govescholarship.org Based on these risks, the EPA determined that field-bait uses of diphacinone with an active ingredient concentration higher than 0.005% were ineligible for reregistration, as lower-concentration products were found to be sufficiently effective while posing a lower risk to non-target animals. epa.gov
To mitigate risks to children, the EPA initially required measures such as the addition of a bittering agent and a warning dye to bait formulations. escholarship.org However, these mandatory requirements were later rescinded, with the agency supporting their voluntary inclusion by manufacturers. federalregister.gov A more significant mitigation measure was the 2008 Risk Mitigation Decision (RMD), which mandated that all rodenticide bait products marketed to residential consumers be sold in tamper-resistant bait stations. responsiblerodenticides.orglawbc.com The RMD also placed restrictions on the sale and distribution of second-generation anticoagulants to consumers. mass.gov
In Canada, the PMRA's re-evaluation also led to the implementation of mitigation measures. publications.gc.ca These measures were intended to further protect workers, children, pets, and the environment. publications.gc.ca The PMRA considered incident reports from both Canada and the United States in its assessment, recognizing the similar use patterns of rodenticides in both countries. canada.ca
Key Risk Mitigation Measures for Diphacinone, Sodium Salt
| Regulatory Agency | Mitigation Measure | Rationale | Reference |
|---|---|---|---|
| U.S. EPA | Ineligibility of field-bait uses with >0.005% active ingredient. | Reduce secondary poisoning risk to non-target wildlife. | epa.govescholarship.org |
| U.S. EPA | Requirement of tamper-resistant bait stations for consumer products. | Minimize accidental exposure to children and pets. | responsiblerodenticides.orglawbc.com |
| U.S. EPA | Proposed classification of certain products as Restricted Use Pesticides. | Limit exposure to non-target organisms by restricting use to certified applicators. | epa.govresponsiblerodenticides.org |
| PMRA (Canada) | Implementation of various protective measures. | Further protect workers, children, pets, and the environment. | canada.capublications.gc.ca |
| California DPR | Reevaluation to determine need for additional mitigation. | Address substantial increase in non-target wildlife exposure. | ca.gov |
Classification as a Restricted Use Pesticide and Associated Implications
A key regulatory tool for managing the risks of certain pesticides is their classification as a "Restricted Use Pesticide" (RUP). This classification means that the product can only be purchased and used by certified applicators or individuals under their direct supervision.
The U.S. EPA has classified or proposed to classify certain diphacinone products as RUPs. epa.gov For instance, all products formulated as tracking powders must be classified as restricted use due to their acute toxicity and the secondary risk they pose to non-target species. epa.govepa.gov Similarly, all products labeled for field uses, with the exception of those for manual underground baiting, are required to be classified as RUPs for the same reasons. escholarship.orgepa.gov The EPA has also proposed classifying as RUPs all first-generation anticoagulant rodenticide products sold in packages larger than one pound. epa.gov
The primary implication of a RUP classification is that it limits the availability of the pesticide to the general public. Certified applicators are trained in the proper and safe use of these products, including following label directions, which is expected to reduce the likelihood of misuse and subsequent harm to non-target organisms. epa.gov This measure is intended to ensure that these more hazardous products are handled by individuals with the knowledge to mitigate their risks. epa.gov
In California, a recent legislative change has led to most uses of diphacinone being prohibited, and as a result, products labeled for these prohibited uses are now considered restricted materials. ca.gov This means that these products can only be sold to end-users by a licensed pest control dealer. ca.gov This action effectively limits consumer access to most diphacinone products. ca.gov
Policy Interventions for Environmental Stewardship and Non-Target Protection
Beyond the specific regulatory actions of registration and classification, broader policy interventions aim to promote environmental stewardship and protect non-target species from the adverse effects of diphacinone and its sodium salt.
A significant concern with anticoagulant rodenticides is the risk of secondary poisoning, where predators or scavengers are harmed by consuming poisoned rodents. epa.govescholarship.org Policy interventions often focus on minimizing this risk. For example, the EPA's decision to make higher-concentration field baits ineligible for reregistration was a direct response to this concern. epa.govescholarship.org
In recent years, there has been a growing focus on the impacts of rodenticides on endangered species. The EPA is now incorporating measures to protect federally listed endangered and threatened species into its regulatory decisions for rodenticides. lawbc.com This includes proposing the use of tamper-resistant bait boxes and requiring the collection and disposal of rodent carcasses to prevent further exposure to non-target organisms. lawbc.comuseforesight.io The agency is also developing web-based "Bulletins Live! Two" to provide users with specific measures to protect endangered species in the areas where the product is being applied. lawbc.com
In California, the prohibition of most uses of second-generation anticoagulant rodenticides (SGARs) due to their threat to wildlife like mountain lions has shifted some of the focus to first-generation anticoagulants (FGARs) like diphacinone. ca.gov The subsequent increase in non-target wildlife exposure to diphacinone prompted the DPR to initiate its reevaluation, demonstrating a policy response to emerging environmental concerns. ca.gov
Furthermore, there is a push towards integrated pest management (IPM) strategies, which emphasize non-chemical control methods and the judicious use of pesticides only when necessary. pestscansolutions.com This approach is a cornerstone of environmental stewardship and is encouraged by regulatory bodies in the European Union and other regions. pestscansolutions.com
Policy Interventions for Environmental Stewardship
| Policy Intervention | Objective | Implementing Body/Region | Reference |
|---|---|---|---|
| Prohibition of high-concentration field baits. | Reduce secondary poisoning of wildlife. | U.S. EPA | epa.govescholarship.org |
| Requirement of carcass collection and disposal. | Prevent secondary exposure to non-target organisms. | U.S. EPA (proposed) | lawbc.comuseforesight.io |
| Development of endangered species protection bulletins. | Provide geographically specific mitigation measures for endangered species. | U.S. EPA (in development) | lawbc.com |
| Prohibition of most SGAR uses. | Protect non-target wildlife, particularly mountain lions. | California | ca.gov |
| Emphasis on Integrated Pest Management (IPM). | Promote sustainable pest control and reduce reliance on chemical methods. | European Union, various other regions | pestscansolutions.com |
Emerging Research Frontiers and Future Directions in Diphacinone, Sodium Salt Studies
Novel Methodologies for Environmental Monitoring and Impact Assessment
The environmental fate of Diphacinone (B1670724), sodium salt, and its potential for non-target exposure necessitates the development of highly sensitive and specific analytical methods. Research is moving beyond traditional techniques to create more efficient and field-deployable tools for monitoring its presence in complex environmental matrices such as water, soil, and biological tissues.
A primary focus is the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These advancements aim to lower the limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level contamination that may still be biologically relevant. Research efforts are centered on optimizing sample preparation, including solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols, to improve analyte recovery and reduce matrix interference, particularly in challenging samples like liver tissue and soil organic matter .
Another significant research frontier is the development of novel biosensors and immunoassays for rapid, on-site screening. These tools offer the potential to move monitoring from the laboratory to the field, providing real-time data for risk assessment and rapid response scenarios. For example, research into antibody-based assays, such as enzyme-linked immunosorbent assays (ELISAs), and aptamer-based biosensors could provide cost-effective and high-throughput screening for Diphacinone, sodium salt in water sources or as a preliminary check in wildlife mortality investigations .
| Methodology | Typical Matrix | Key Advantage | Research Focus |
|---|---|---|---|
| LC-MS/MS with Advanced SPE | Liver Tissue, Soil, Water | High specificity and ultra-low detection limits | Improving recovery rates from complex matrices; Miniaturization |
| QuEChERS-LC-MS/MS | Plant Material, Animal Feed | Reduced sample preparation time and solvent use | Adapting protocols for highly aqueous or fatty samples |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Water, Urine | High-throughput screening and field portability | Enhancing antibody specificity to reduce cross-reactivity |
| Aptamer-Based Biosensors | Water | Potential for real-time, continuous monitoring | Improving sensor stability and shelf-life |
Advanced Understanding of Sublethal Ecological Effects
While lethal toxicity is a primary regulatory endpoint, emerging research is increasingly focused on the sublethal effects of Diphacinone, sodium salt exposure in non-target wildlife. These effects, which occur at exposure levels below the lethal dose, can have significant consequences for individual fitness and population dynamics.
Research in this area investigates a range of physiological and behavioral endpoints. A key focus is on coagulopathy—impaired blood clotting—which can lead to increased susceptibility to injury-induced mortality, even from minor trauma sustained during normal activities like foraging or territorial disputes . Studies are employing sensitive clotting assays (e.g., prothrombin time) to quantify the extent of anticoagulation in wild-caught animals from exposed populations.
Beyond coagulopathy, researchers are exploring impacts on immune function, reproductive success, and behavior. Sublethal exposure has been hypothesized to compromise the immune system, making animals more vulnerable to pathogens. Furthermore, chronic anemia and internal hemorrhaging can lead to lethargy, reducing foraging efficiency and predator avoidance capabilities . Reproductive studies in controlled settings are examining potential impacts on fertility, litter size, and offspring viability, providing a more complete picture of population-level risks .
| Effect Category | Specific Endpoint | Potential Ecological Consequence | Species Group of Concern |
|---|---|---|---|
| Physiological | Prolonged blood clotting time | Increased mortality from minor injuries | Predatory Mammals (e.g., foxes, coyotes) |
| Physiological | Anemia / Reduced hematocrit | Reduced stamina and overall fitness | Raptors (e.g., owls, hawks) |
| Behavioral | Lethargy and reduced activity | Decreased foraging success and territory defense | All exposed wildlife |
| Reproductive | Reduced litter/clutch size | Slower population growth or decline | Small Mammals, Birds |
| Immunological | Compromised immune response | Increased susceptibility to disease and parasites | Rodents, Carnivores |
Innovative Approaches for Resistance Circumvention
The development of genetic resistance to anticoagulant rodenticides in target pest populations is a major challenge for sustained efficacy. For first-generation compounds like Diphacinone, this is often associated with mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. Future research is focused on innovative strategies to mitigate or circumvent this resistance.
One established approach being refined is bait rotation or "pulsing." This involves systematically alternating the use of Diphacinone, sodium salt with rodenticides that have different mechanisms of action (e.g., neurotoxins like bromethalin (B1667874) or acute toxicants like cholecalciferol). The goal is to prevent the selection and proliferation of resistant individuals within a population. Research is now using genetic screening of local rodent populations to inform the selection of the most effective alternative active ingredients .
A more advanced frontier involves investigating the use of synergists. These are compounds that, while not toxic on their own, can enhance the efficacy of the primary rodenticide. For Diphacinone, research could explore compounds that interfere with other pathways in the Vitamin K cycle or inhibit metabolic enzymes in rodents that would otherwise break down the anticoagulant, thereby restoring its effectiveness against resistant strains. Furthermore, understanding the "fitness cost"—any survival or reproductive disadvantage associated with the resistance gene in the absence of the rodenticide—is crucial for developing long-term management strategies that exploit these costs to reduce the frequency of resistance in the population .
Interdisciplinary Research Needs for Comprehensive Risk Management
Effective and sustainable management of Diphacinone, sodium salt requires a departure from siloed research toward a more integrated, interdisciplinary approach. Addressing the complex interplay between pest control efficacy, environmental safety, and public health demands collaboration among experts from diverse fields.
Toxicologists and analytical chemists are needed to continue refining exposure and effects data (as discussed in 7.1 and 7.2). Ecologists and wildlife biologists must contribute by developing sophisticated population models that can predict the long-term consequences of sublethal exposure on non-target species and food web dynamics . These models can help translate laboratory toxicity data into meaningful predictions of ecological risk at the landscape level.
Crucially, social scientists and economists play a vital role. Their research can elucidate the socioeconomic drivers of pest management decisions by end-users, assess the public perception of risks, and evaluate the economic trade-offs between different control strategies. Integrating this knowledge is essential for designing regulatory frameworks and educational outreach programs that are not only scientifically sound but also practical and widely adopted . The ultimate goal is to create a holistic risk-benefit analysis that informs policy and promotes stewardship practices.
Role of Diphacinone, Sodium Salt in Integrated Pest Management Paradigms
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques. The role of chemical rodenticides within IPM is carefully considered, with an emphasis on using them as a tool of last resort and selecting the least hazardous option suitable for the situation.
Diphacinone, sodium salt, as a first-generation anticoagulant (FGAR), occupies a specific niche within modern IPM paradigms. Its use is predicated on a hierarchical approach to pest control. The foundational steps of any IPM program are non-chemical:
Prevention: Modifying habitats to be less attractive to rodents through sanitation (removing food/water sources) and exclusion (sealing entry points into structures).
Monitoring: Using non-toxic monitoring blocks or traps to confirm the presence, species, and extent of an infestation.
Non-Chemical Control: Employing mechanical traps where feasible.
Only when these methods are insufficient is chemical control considered. Within chemical options, Diphacinone, sodium salt may be selected over second-generation anticoagulants (SGARs) in certain scenarios. This is because FGARs generally have a shorter biological half-life and require multiple feedings by the target pest, which is perceived by some practitioners to reduce the risk of primary and secondary poisoning of non-target wildlife compared to single-feed, more persistent SGARs. Its role is therefore situational, often favored in areas where sensitive non-target species are present but a chemical intervention is deemed necessary. Future research will continue to refine its specific placement within evidence-based IPM guidelines.
| IPM Attribute | Relevance to Diphacinone, Sodium Salt | IPM Implication |
|---|---|---|
| Efficacy | Effective, but requires multiple feedings; resistance is a known issue. | Must be preceded by monitoring to confirm sustained feeding; not for rapid knockdown. |
| Target Specificity | Broadly toxic to mammals; bait formulation and placement are key. | Requires use in tamper-resistant bait stations to minimize non-target access. |
| Environmental Persistence | Lower persistence and bioaccumulation potential than SGARs. | Considered a potentially lower-risk option for secondary poisoning in some environments. |
| Resistance Management | Resistance is documented in some rodent populations. | Should be used in rotation with other control methods to mitigate selection pressure. |
| Place in Hierarchy | Used after prevention, exclusion, and mechanical trapping prove insufficient. | A reactive tool, not a preventative or primary control method in a pure IPM model. |
Q & A
Basic Research Questions
Q. What established analytical methods are recommended for quantifying diphacinone sodium salt residues in environmental samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for precise quantification. These methods are validated in standardized protocols, such as those outlined in the HG 2615-1994 specification for diphacinone sodium salt . For seawater or complex matrices, employ extraction techniques like solid-phase extraction (SPE) followed by isotopic dilution to improve recovery rates, as demonstrated in studies analyzing diphacinone residues in marine environments .
Q. What is the mechanism of action of diphacinone sodium salt as an anticoagulant rodenticide?
- Methodological Answer : Diphacinone inhibits vitamin K epoxide reductase (VKOR), disrupting the vitamin K cycle and preventing the synthesis of clotting factors II, VII, IX, and X. To validate this mechanism in experimental models, researchers should measure prothrombin time (PT) and clotting factor activity in target species (e.g., rodents) and compare results with control groups .
Q. How should researchers design experiments to assess acute toxicity in non-target aquatic species?
- Methodological Answer : Follow OECD Test Guideline 203 (fish acute toxicity) or 202 (daphnia acute immobilization), using standardized diphacinone concentrations (e.g., 0.1–10 mg/L). Include mortality rates, behavioral changes, and histopathological analyses of gill/liver tissues. Note that freshwater fish like rainbow trout (Oncorhynchus mykiss) show moderate sensitivity (LC₅₀: 2–5 mg/L), while data gaps exist for marine species .
Advanced Research Questions
Q. How can conflicting data on diphacinone’s toxicity to terrestrial invertebrates be reconciled?
- Methodological Answer : Conduct controlled laboratory studies comparing species-specific responses (e.g., snails vs. beetles) under identical conditions. For example, while Limax maximus slugs show no mortality despite residue uptake, other invertebrates like earthworms may exhibit subchronic effects. Use species sensitivity distribution (SSD) models to identify critical thresholds and prioritize data-poor taxa .
Q. What experimental approaches address long-term ecological risks of diphacinone in ecosystems with endangered species?
- Methodological Answer : Implement mesocosm studies to simulate field conditions, incorporating food chain dynamics (e.g., predator-prey interactions). Monitor bioaccumulation in secondary consumers (e.g., raptors) via liver residue analysis. Pair this with probabilistic risk assessments using EPA’s TerrPlant model to estimate plant exposure thresholds .
Q. How can researchers optimize antidote efficacy (e.g., vitamin K₁) for diphacinone poisoning across species?
- Methodological Answer : Conduct dose-response trials in model organisms (e.g., rats, dogs) to determine effective vitamin K₁ regimens. Compare intramuscular vs. oral administration, and validate results with prothrombin time normalization. Reference clinical protocols from prothrombin complex concentrate (PCC) studies, which are used in acute poisoning cases .
Q. What strategies resolve discrepancies in reported toxicity values across studies?
- Methodological Answer : Perform meta-analyses adjusting for variables like purity (e.g., CAS 82-66-6 vs. sodium salt formulations), exposure duration, and species-specific metabolic pathways. Use Bayesian statistical models to quantify uncertainty and identify outlier datasets .
Data Gaps and Methodological Challenges
Q. How should researchers prioritize ecological data gaps for diphacinone sodium salt?
- Methodological Answer : Focus on understudied taxa (e.g., amphibians, marine invertebrates) and chronic exposure scenarios. For example, the EPA has waived terrestrial plant toxicity requirements, creating a critical gap. Propose tiered testing frameworks: start with acute assays and escalate to full life-cycle studies if thresholds are exceeded .
Q. What quality control measures are essential for replicating diphacinone toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
